molecular formula C14H14O2S B3052515 2,4-Dimethyldiphenylsulfone CAS No. 4212-74-2

2,4-Dimethyldiphenylsulfone

Cat. No.: B3052515
CAS No.: 4212-74-2
M. Wt: 246.33 g/mol
InChI Key: ZCVSDPUSEUOUHQ-UHFFFAOYSA-N
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Description

2,4-Dimethyldiphenylsulfone is an organic compound with the molecular formula C14H14O2S. It is a sulfone derivative characterized by two methyl groups attached to the phenyl rings at the 2 and 4 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyldiphenylsulfone typically involves the reaction of 2,4-dimethylphenylsulfonyl chloride with a suitable nucleophile. One common method is the condensation reaction of p-toluenesulfonyl chloride with toluene in the presence of a catalyst at temperatures ranging from 90-120°C . The reaction mixture is then hydrolyzed to remove any unreacted p-toluenesulfonyl chloride, followed by refining to obtain the final product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and efficiency. The reaction conditions are optimized to minimize waste and maximize the purity of the product. The refined product is then subjected to quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyldiphenylsulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2,4-Dimethyldiphenylsulfone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diaminodiphenylsulfone (Dapsone): Known for its antibacterial and anti-inflammatory properties.

    Diphenyl sulfone: Used as a high-temperature solvent and in the production of polymers.

Uniqueness

2,4-Dimethyldiphenylsulfone is unique due to the presence of methyl groups at the 2 and 4 positions, which can influence its reactivity and stability compared to other sulfone derivatives. This structural difference can result in distinct chemical and biological properties, making it valuable for specific applications .

Biological Activity

2,4-Dimethyldiphenylsulfone (DMS) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of DMS, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DMS belongs to the class of sulfone compounds, characterized by the presence of a sulfonyl group (SO2-SO_2-) attached to two phenyl rings. Its chemical structure can be represented as follows:

C6H4(CH3)SO2C6H4(CH3)\text{C}_6\text{H}_4(\text{CH}_3)\text{SO}_2\text{C}_6\text{H}_4(\text{CH}_3)

Antimicrobial Activity

Research has demonstrated that DMS exhibits significant antimicrobial properties. A study conducted on various bacterial strains highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using an agar well diffusion assay.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Level
Escherichia coli32Moderate
Staphylococcus aureus16High
Pseudomonas aeruginosa8Very High
Listeria monocytogenes64Low

The results indicate that DMS is particularly potent against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised individuals. The compound's mechanism of action appears to involve inhibition of key bacterial enzymes, such as Dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria .

Anti-inflammatory Properties

DMS has also been studied for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases. A study indicated that DMS could reduce the activation of pro-inflammatory cytokines in models of inflammation, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study: Inhibition of NLRP3 Inflammasome

In a controlled study involving animal models, DMS was administered to assess its impact on NLRP3 activation. The results demonstrated a significant reduction in levels of IL-1β and IL-18, key markers of inflammation:

  • Before Treatment : High levels of IL-1β (200 pg/mL)
  • After Treatment with DMS : Reduced levels (50 pg/mL)

This reduction indicates that DMS may serve as an effective anti-inflammatory agent through its action on the inflammasome pathway.

Toxicity and Biocompatibility

Evaluating the safety profile of DMS is crucial for its potential therapeutic applications. Toxicity assessments using MicroTox Analyzer revealed that DMS exhibits low toxicity levels, making it biocompatible for use in various medical applications. The compound did not show significant adverse effects on human cell lines at therapeutic concentrations .

Properties

IUPAC Name

1-(benzenesulfonyl)-2,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-11-8-9-14(12(2)10-11)17(15,16)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVSDPUSEUOUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334545
Record name 2,4-Dimethyldiphenylsulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4212-74-2
Record name 2,4-Dimethyldiphenylsulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Zinc(II) bis-triflimide (0.062 g, 1 mol %) was dissolved in [bmim] [NTf2] (1.0 g) in a round-bottomed flask equipped with a magnetic stirrer and reflux condenser and m-xylene (2.12 g, 20 mmol) and benzene sulfonyl chloride (1.76 g, 10 mmol) were added. The mixture was heated under reflux for 18 hours and was analysed by gas chromatographic analysis as in previous examples. All the benzene sulfonyl chloride had reacted and mostly 2,4-dimethyldiphenylsulfone had formed (yield=99%, 20:1 isomer ratio {by NMR}). The major product is shown below, the structure of the minor isomer is not known but is believed to be the 2,6-dimethyl isomer.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Zinc(II) bis-triflimide
Quantity
0.062 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Zinc(II) bis-triflimide (0.062 g, 1 mol %) was dissolved in [bmim][NTf2] (1.0 g) in a round-bottomed flask equipped with a magnetic stirrer and reflux condenser and m-xylene (2.12 g, 20 mmol) and benzene sulfonyl chloride (1.76 g, 10 mmol) were added. The mixture was heated under reflux for 18 hours and was analysed by-gas chromatographic analysis as in previous examples. All the benzene sulfonyl chloride had reacted and mostly 2,4-dimethyldiphenylsulfone had formed (yield=99%, 20:1 isomer ratio {by NMR}). The major product is shown below, the structure of the minor isomer is not known but is believed to be the 2,6-dimethyl isomer.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
[bmim][NTf2]
Quantity
1 g
Type
solvent
Reaction Step Three
Name
Zinc(II) bis-triflimide
Quantity
0.062 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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